molecular formula C11H14OS B14244157 Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- CAS No. 377774-99-7

Benzene, 1-methoxy-4-[(2-propenylthio)methyl]-

Katalognummer: B14244157
CAS-Nummer: 377774-99-7
Molekulargewicht: 194.30 g/mol
InChI-Schlüssel: HDMJOCDIQXSEIJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a propenylthio methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- typically involves the reaction of 1-methoxy-4-methylbenzene with propenylthio compounds under specific conditions. The reaction often requires a catalyst and controlled temperature to ensure the proper formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the propenylthio group to a simpler thiol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have biological activity, making it useful in the study of biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propenylthio group can participate in various biochemical reactions, influencing the compound’s activity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-: Similar structure but with different substituents.

    Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Contains a propenyloxy group instead of a propenylthio group.

    Benzene, 1-ethynyl-4-methoxy-: Features an ethynyl group instead of a propenylthio group.

Uniqueness

Benzene, 1-methoxy-4-[(2-propenylthio)methyl]- is unique due to the presence of the propenylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

377774-99-7

Molekularformel

C11H14OS

Molekulargewicht

194.30 g/mol

IUPAC-Name

1-methoxy-4-(prop-2-enylsulfanylmethyl)benzene

InChI

InChI=1S/C11H14OS/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h3-7H,1,8-9H2,2H3

InChI-Schlüssel

HDMJOCDIQXSEIJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CSCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.